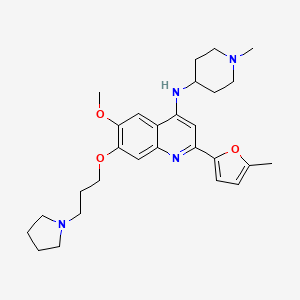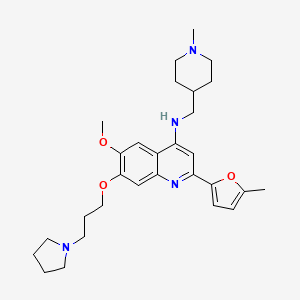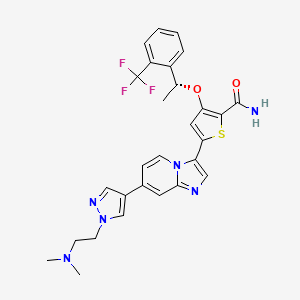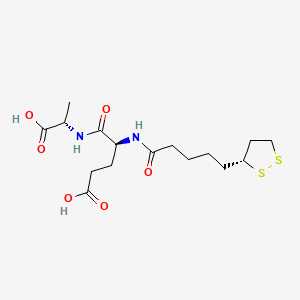
CRT0066101
Vue d'ensemble
Description
CRT0066101 est un inhibiteur puissant de la protéine kinase D (PKD), qui joue un rôle crucial dans divers processus cellulaires, notamment la prolifération cellulaire, la survie et la migration. Ce composé a montré un potentiel significatif dans la recherche sur le cancer, en particulier pour cibler le cancer du sein triple négatif et le cancer de la vessie .
Applications De Recherche Scientifique
CRT0066101 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of protein kinase D in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of protein kinase D and its role in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various types of cancer, including triple-negative breast cancer and bladder cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting protein kinase D.
Mécanisme D'action
Target of Action
CRT0066101, also known as ®-2-(4-((2-aminobutyl)amino)pyrimidin-2-yl)-4-(1-methyl-1H-pyrazol-4-yl)phenol dihydrochloride, is a potent and selective inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the isoforms of PKD: PKD1, PKD2, and PKD3 . These proteins play crucial roles in various cellular processes, including cell proliferation and survival .
Mode of Action
This compound interacts with its targets (PKD isoforms) by inhibiting their activity . This inhibition leads to a decrease in the phosphorylation of many cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This interaction results in significant changes in the cellular processes regulated by these proteins .
Biochemical Pathways
The inhibition of PKD activity by this compound affects several biochemical pathways. It modulates the cell cycle G2 checkpoint, leading to G2-M phase arrest . This modulation results in the blockade of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of this compound’s action is a significant reduction in the proliferation of cancer cells . It achieves this by inducing apoptosis and increasing the G1-phase fraction . In addition, this compound has been reported to have anticancer activity in many cancer types, including triple-negative breast cancer (TNBC) and bladder cancer .
Analyse Biochimique
Biochemical Properties
CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .
Transport and Distribution
Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .
Méthodes De Préparation
La synthèse du CRT0066101 implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques. Le composé est généralement synthétisé en laboratoire en utilisant des techniques de synthèse organique. Les conditions réactionnelles impliquent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et l'éthanol, avec un contrôle minutieux de la température et du pH pour garantir l'obtention du produit souhaité .
Analyse Des Réactions Chimiques
CRT0066101 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs comme les halogènes ou les nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme outil pour étudier le rôle de la protéine kinase D dans diverses réactions chimiques et voies.
Biologie : Employé dans la recherche pour comprendre les fonctions biologiques de la protéine kinase D et son rôle dans les processus cellulaires.
Médecine : Investigué pour ses effets thérapeutiques potentiels dans le traitement de divers types de cancer, notamment le cancer du sein triple négatif et le cancer de la vessie
Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la protéine kinase D.
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité de la protéine kinase D. Cette inhibition perturbe diverses voies de signalisation impliquées dans la prolifération cellulaire, la survie et la migration. Le composé cible spécifiquement la phosphorylation de protéines clés, telles que MYC, MAPK1/3, AKT et YAP, conduisant à une réduction de la croissance des cellules cancéreuses et à une augmentation de l'apoptose .
Comparaison Avec Des Composés Similaires
CRT0066101 est unique par sa haute sélectivité et sa puissance en tant qu'inhibiteur de la protéine kinase D. Des composés similaires comprennent :
CID755673 : Un autre inhibiteur de la protéine kinase D, mais avec des profils de sélectivité et de puissance différents.
Dérivés du benzimidazole : Ces composés inhibent également la protéine kinase D mais peuvent avoir des propriétés pharmacocinétiques et des potentiels thérapeutiques différents
This compound se distingue par ses forts effets inhibiteurs sur plusieurs isoformes de PKD et son efficacité démontrée dans les modèles de cancer précliniques .
Propriétés
IUPAC Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYCRYGNFKDPRH-FMOMHUKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CRT0066101?
A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]
Q2: Which PKD isoforms are primarily targeted by this compound?
A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]
Q3: How does this compound interact with PKD?
A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []
Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?
A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []
Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?
A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []
Q6: What are the downstream consequences of PKD inhibition by this compound?
A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:
- NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]
- AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]
- MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]
- YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []
- Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]
Q7: What types of cancers have been studied in relation to this compound's anticancer activity?
A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:
- Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]
- Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]
- Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]
- Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []
- Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []
Q8: Has this compound been studied in the context of non-cancer diseases?
A8: Yes, research suggests that this compound may have therapeutic potential for:
- Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]
- Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []
Q9: What are the main findings from in vivo studies using this compound?
A9: In vivo studies have shown that this compound:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)




![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

